2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide
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Overview
Description
2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrolidine ring, a benzyl group, and a cyclopropyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of (S)-1-benzyl-3-pyrrolidinone with cyclopropylamine in the presence of a suitable catalyst to form the desired acetamide derivative. The reaction conditions often include controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-phenethylbenzamides: These compounds share a similar amide structure but differ in the substituents attached to the nitrogen atom.
Phenoxy acetamide derivatives: These compounds have a phenoxy group instead of the pyrrolidine and cyclopropyl groups.
Uniqueness
2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-cyclopropyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c17-10-16(20)19(14-6-7-14)15-8-9-18(12-15)11-13-4-2-1-3-5-13/h1-5,14-15H,6-12,17H2/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSKFXCOMNUXNM-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(C2)CC3=CC=CC=C3)C(=O)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N(C2CC2)C(=O)CN)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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